8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-bromo-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3/c1-15-7-10-18(11-8-15)27-23-19-13-17(24)9-12-21(19)25-14-20(23)22(26-27)16-5-3-2-4-6-16/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLXDQMDMZVHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological effects
Mode of Action
Quinoline derivatives are known to interact with various cellular targets, leading to changes in cell function. The compound’s bromine and phenyl groups may enhance its ability to interact with its targets, but further studies are needed to confirm this.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets
Result of Action
Quinoline derivatives are known to have a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, antileishmanial, and anti-inflammatory effects. The specific effects of this compound would depend on its specific targets and the pathways it affects.
Biological Activity
8-Bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a novel compound belonging to the pyrazoloquinoline class, characterized by its unique structural features that enhance its biological activity. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 414.3 g/mol. The presence of the bromine atom and the methylphenyl group contributes to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H16BrN3 |
| Molecular Weight | 414.3 g/mol |
| CAS Number | 901263-75-0 |
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]quinoline family exhibit significant anticancer properties. Specific studies have shown that this compound inhibits cancer cell proliferation by targeting various metabolic pathways.
- Mechanism of Action : The compound may interfere with DNA replication and repair mechanisms, leading to apoptosis in cancer cells. It has been noted for its ability to inhibit specific enzymes involved in tumor growth.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through various assays.
- Study Findings : In vitro studies demonstrated that this compound significantly reduces nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression was observed, indicating a robust anti-inflammatory effect.
| Inflammatory Marker | Control Level | Treated Level |
|---|---|---|
| Nitric Oxide (NO) | High | Low |
| iNOS Expression | High | Reduced |
| COX-2 Expression | High | Reduced |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated.
- Results : The compound demonstrated activity against various bacterial strains, suggesting potential applications as an antimicrobial agent. This activity is attributed to its ability to disrupt bacterial cell wall synthesis or function.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazolo[4,3-c]quinolines, including:
- Anticancer Studies : A study evaluated the effects of various pyrazoloquinoline derivatives on cancer cell lines, highlighting the significant inhibitory effects on cell proliferation.
- Anti-inflammatory Mechanisms : Research focusing on NO production inhibition provided insights into the structural determinants that enhance anti-inflammatory activity.
- Antimicrobial Testing : Various derivatives were tested against standard bacterial strains, showing promising results for future drug development.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Breast cancer | Apoptosis induction | |
| Similar derivatives | Lung cancer | Cell cycle arrest |
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A comparative study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
Material Science Applications
1. Organic Photovoltaics
The incorporation of pyrazoloquinoline derivatives in organic photovoltaic devices has been explored due to their favorable electronic properties. The compound's ability to act as a donor material enhances the efficiency of solar cells.
2. Optoelectronic Devices
Research indicates that compounds like this compound can be utilized in the development of optoelectronic devices due to their semiconducting properties.
Case Studies
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Testing
In a laboratory setting, the compound was tested against a panel of bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus effectively, suggesting potential for further development as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Pyrazolo[4,3-c]quinolines exhibit diverse bioactivities depending on substituent positions and electronic properties. Below is a comparative analysis of key analogs:
Table 1: Key Pyrazolo[4,3-c]quinoline Derivatives and Their Properties
Key Observations:
Anti-inflammatory Activity: Electron-donating groups (e.g., -OH, -OMe) at the para position of the phenylamino substituent (compound 2i) enhance anti-inflammatory activity by stabilizing hydrogen bonding with iNOS/COX-2 enzymes. In contrast, ortho-substituted analogs (e.g., 2b, 2c) show reduced potency due to steric hindrance .
Cytotoxicity Trade-offs :
- Compound 2a, while potent (IC50 = 0.39 µM), exhibits high cytotoxicity (9% survival at 10 µM), likely due to its unsubstituted phenyl group. Bulky substituents (e.g., tert-butyl in ) may reduce cytotoxicity by limiting off-target interactions .
Ring System Comparisons: Pyrazolo[4,3-f]quinolines (e.g., 1D in ) differ in ring fusion position but share topoisomerase inhibition activity (IC50 < 1 µM). The [4,3-c] isomers, however, are more selective for anti-inflammatory targets .
Pharmacological Potential
- Anti-inflammatory Targets: The target compound’s bromine and methylphenyl groups may synergize to inhibit iNOS/COX-2, akin to 2i and 2m .
- Anticancer Applications: Brominated pyrazoloquinolines show promise in topoisomerase inhibition, as seen in pyrazolo[4,3-f]quinolines (e.g., 1D, IC50 = 0.87 µM against Topo IIα) .
Q & A
Q. What are the optimal synthetic routes for 8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction parameters influence yield?
The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylhydrazines with halogenated quinoline precursors. Key steps include:
- Cyclization : Formation of the pyrazoloquinoline core via acid- or base-catalyzed cyclization .
- Substituent introduction : Bromination at position 8 using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to avoid over-bromination .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity. Optimal yields (~65–70%) are achieved with anhydrous solvents and inert atmospheres .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- NMR : H and C NMR confirm substituent positions and aromatic proton environments. For example, the bromine atom at position 8 deshields nearby protons, causing distinct splitting patterns .
- Mass spectrometry (HRMS) : Validates molecular weight (414.306 g/mol) and isotopic patterns due to bromine .
- X-ray crystallography : Resolves spatial arrangement, bond angles (e.g., C-Br bond length ~1.89 Å), and crystal packing (orthorhombic system, space group P222$_1) .
Q. What in vitro assays are used to evaluate its biological activity?
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC values, with pyrazoloquinolines showing activity in the 1–10 μM range .
- Anti-inflammatory testing : Inhibition of COX-2 and iNOS enzymes via ELISA, with comparisons to reference inhibitors (e.g., celecoxib) .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed in this scaffold?
Bromination at position 8 is favored due to electron-donating substituents (e.g., 4-methylphenyl) directing electrophilic attack. Competing bromination at position 6 can occur if reaction temperatures exceed 10°C. Mitigation strategies include:
Q. What structural features explain conflicting bioactivity data across pyrazoloquinoline derivatives?
Discrepancies in IC values (e.g., 0.39 μM vs. 5.00 μM for similar compounds) arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance target binding, while bulky groups reduce membrane permeability .
- Solubility : Methoxy groups improve aqueous solubility but may weaken hydrophobic interactions with enzymes .
- Table : Comparative Bioactivity of Derivatives
| Substituent Position | IC (μM) | Target Enzyme |
|---|---|---|
| 8-Br, 4-MePh | 1.2 | COX-2 |
| 8-F, 3-OMePh | 0.39 | iNOS |
| 8-Cl, 4-ClPh | 5.00 | CYP450 |
Q. How does the compound’s stability under physiological conditions impact drug development?
- pH-dependent degradation : The bromine atom increases stability in acidic environments (e.g., gastric fluid), but the quinoline ring hydrolyzes at pH > 8.5.
- Metabolic profiling : Liver microsome assays reveal CYP3A4-mediated oxidation of the methylphenyl group, generating reactive metabolites. Structural modifications (e.g., fluorination) reduce clearance rates .
Methodological Guidance
Designing SAR studies for pyrazoloquinoline derivatives
- Variable substituents : Systematically replace -Br, -Me, and -Ph groups to assess effects on potency and selectivity.
- 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Resolving contradictions in mechanistic data
- Kinetic assays : Compare compound binding to wild-type vs. mutant enzymes (e.g., COX-2 Tyr355Ala) to identify critical interactions.
- Molecular docking : Validate hypotheses using AutoDock Vina with crystallographic enzyme structures (PDB: 5KIR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
